6,7-DIETHOXY-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
Overview
Description
6,7-DIETHOXY-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE: is a synthetic organic compound belonging to the quinolinone family This compound is characterized by its complex structure, which includes multiple methoxy and ethoxy groups attached to a quinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-DIETHOXY-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a carbonyl compound under acidic or basic conditions.
Introduction of Methoxy and Ethoxy Groups: The methoxy and ethoxy groups are introduced through nucleophilic substitution reactions using methanol and ethanol, respectively, in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Final Assembly: The final compound is assembled by coupling the quinolinone core with the trimethoxyphenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,7-DIETHOXY-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinolinone derivatives with additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the quinolinone core to a dihydroquinoline structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
Oxidation: Quinolinone derivatives with hydroxyl or carbonyl groups.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolinone compounds.
Scientific Research Applications
6,7-DIETHOXY-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6,7-DIETHOXY-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
- 6,7-dimethoxy-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2(1H)-quinolinone
- 6,7-diethoxy-4-(3,4,5-trimethoxyphenyl)-2(1H)-quinolinone
- 6,7-diethoxy-4-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinoline
Uniqueness
6,7-DIETHOXY-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is unique due to its specific combination of methoxy and ethoxy groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6,7-diethoxy-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO6/c1-6-28-17-10-15-14(11-21(24)23-16(15)12-18(17)29-7-2)13-8-19(25-3)22(27-5)20(9-13)26-4/h8-10,12,14H,6-7,11H2,1-5H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIDZUXJFPGCOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC(=C(C(=C3)OC)OC)OC)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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